5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-amine hydrochloride
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Overview
Description
ORG-6906 is a tylophorine analog known for its potential anticancer and immunosuppressive properties . It suppresses the translation of cellular regulatory proteins, including cyclin D1, at the elongation step. Additionally, ORG-6906 allosterically regulates the ATPase and chaperone activities of HSC70 by promoting ATP hydrolysis in the presence of specific RNA binding motifs (AUUUA) of cyclin D1 mRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORG-6906 involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of ORG-6906 is carried out through customized synthesis processes. These processes are designed to ensure high purity and yield of the compound. The production involves advanced synthesis technology and capabilities, although there is a low probability that the synthesis may not be successful due to various objective factors .
Chemical Reactions Analysis
Types of Reactions
ORG-6906 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of ORG-6906 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of ORG-6906 depend on the specific reaction conditions and reagents used. These products are typically derivatives of the original compound with modified chemical properties .
Scientific Research Applications
ORG-6906 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of various chemical reactions.
Biology: Investigated for its potential as an anticancer and immunosuppressive agent.
Medicine: Explored for its potential therapeutic applications in treating cancer and immune-related disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
ORG-6906 exerts its effects by suppressing the translation of cellular regulatory proteins, including cyclin D1, at the elongation step. It allosterically regulates the ATPase and chaperone activities of HSC70 by promoting ATP hydrolysis in the presence of specific RNA binding motifs (AUUUA) of cyclin D1 mRNA . This mechanism of action involves the interaction with molecular targets and pathways that are crucial for cellular regulation and function .
Comparison with Similar Compounds
ORG-6906 is unique compared to other similar compounds due to its specific mechanism of action and its potential as an anticancer and immunosuppressive agent. Similar compounds include other tylophorine analogs and compounds with similar biological activities . The uniqueness of ORG-6906 lies in its ability to allosterically regulate the ATPase and chaperone activities of HSC70, which is not commonly observed in other similar compounds .
Properties
CAS No. |
114977-20-7 |
---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(1R,9R,10S)-tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10;/h1-6,10-11,13H,7-8,14H2;1H/t10-,11-,13+;/m0./s1 |
InChI Key |
FTKXWCQSVJPWPZ-VDWBQBBKSA-N |
SMILES |
C1C2CC3=CC=CC=C3C1C=CC2N.Cl |
Isomeric SMILES |
C1[C@@H]2CC3=CC=CC=C3[C@H]1C=C[C@H]2N.Cl |
Canonical SMILES |
C1C2CC3=CC=CC=C3C1C=CC2N.Cl |
Key on ui other cas no. |
67384-25-2 |
Synonyms |
5,8,9,10-tetrahydro-5,9-methanobenzocycloocten-8-amine hydrochloride Org 6906 Org-6906 |
Origin of Product |
United States |
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